molecular formula C9H18FN B13473684 (1-Fluoro-4,4-dimethylcyclohexyl)methanamine

(1-Fluoro-4,4-dimethylcyclohexyl)methanamine

Cat. No.: B13473684
M. Wt: 159.24 g/mol
InChI Key: BYBJOIKCSZGEDO-UHFFFAOYSA-N
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Description

(1-Fluoro-4,4-dimethylcyclohexyl)methanamine is an organic compound with the molecular formula C9H18FN It is a derivative of cyclohexylmethanamine, where a fluorine atom is substituted at the 1-position and two methyl groups are attached at the 4-position of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Fluoro-4,4-dimethylcyclohexyl)methanamine typically involves the fluorination of a suitable cyclohexane derivative followed by amination. One common method is the reaction of 4,4-dimethylcyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 1-position. The resulting 1-fluoro-4,4-dimethylcyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Fluoro-4,4-dimethylcyclohexyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4,4-dimethylcyclohexanone, while reduction can produce 4,4-dimethylcyclohexanol.

Scientific Research Applications

(1-Fluoro-4,4-dimethylcyclohexyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Fluoro-4,4-dimethylcyclohexyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Fluoro-4,4-dimethylcyclohexyl)methanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorination on chemical reactivity and biological activity.

Properties

Molecular Formula

C9H18FN

Molecular Weight

159.24 g/mol

IUPAC Name

(1-fluoro-4,4-dimethylcyclohexyl)methanamine

InChI

InChI=1S/C9H18FN/c1-8(2)3-5-9(10,7-11)6-4-8/h3-7,11H2,1-2H3

InChI Key

BYBJOIKCSZGEDO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(CN)F)C

Origin of Product

United States

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